molecular formula C8H15F3N2 B13965791 N-isopropyl-N-(trifluoromethyl)pyrrolidin-3-amine

N-isopropyl-N-(trifluoromethyl)pyrrolidin-3-amine

Cat. No.: B13965791
M. Wt: 196.21 g/mol
InChI Key: AIZHZCHCLXYRJZ-UHFFFAOYSA-N
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Description

N-isopropyl-N-(trifluoromethyl)pyrrolidin-3-amine is a compound that features a pyrrolidine ring substituted with an isopropyl group and a trifluoromethyl group. The pyrrolidine ring is a five-membered nitrogen-containing heterocycle, which is a common scaffold in medicinal chemistry due to its ability to enhance the pharmacokinetic properties of drug molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopropyl-N-(trifluoromethyl)pyrrolidin-3-amine can be achieved through various synthetic routes. One common method involves the 1,3-dipolar cycloaddition of azomethine ylides with trifluoromethyl-substituted alkenes . This reaction typically requires the presence of a catalyst such as trifluoroacetic acid and is conducted under mild conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve the large-scale application of the aforementioned synthetic route, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-isopropyl-N-(trifluoromethyl)pyrrolidin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxide derivatives, reduced amine derivatives, and various substituted pyrrolidine compounds .

Scientific Research Applications

N-isopropyl-N-(trifluoromethyl)pyrrolidin-3-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-isopropyl-N-(trifluoromethyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The pyrrolidine ring can interact with active sites of enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-(trifluoromethyl)pyrrolidin-3-amine
  • N-ethyl-N-(trifluoromethyl)pyrrolidin-3-amine
  • N-isopropyl-N-(difluoromethyl)pyrrolidin-3-amine

Uniqueness

N-isopropyl-N-(trifluoromethyl)pyrrolidin-3-amine is unique due to the presence of both an isopropyl group and a trifluoromethyl group on the pyrrolidine ring. This combination of substituents enhances its pharmacokinetic properties and makes it a valuable scaffold for drug development .

Properties

Molecular Formula

C8H15F3N2

Molecular Weight

196.21 g/mol

IUPAC Name

N-propan-2-yl-N-(trifluoromethyl)pyrrolidin-3-amine

InChI

InChI=1S/C8H15F3N2/c1-6(2)13(8(9,10)11)7-3-4-12-5-7/h6-7,12H,3-5H2,1-2H3

InChI Key

AIZHZCHCLXYRJZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C1CCNC1)C(F)(F)F

Origin of Product

United States

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